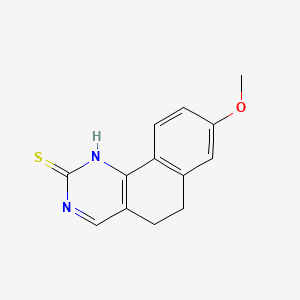
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide is a heterocyclic compound with the molecular formula C13H12N2OS. This compound is part of the benzoquinazoline family, known for its diverse pharmacological activities. The structure of this compound includes a quinazoline core, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring.
Métodos De Preparación
The synthesis of 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with an appropriate aldehyde, followed by cyclization and subsequent introduction of the methoxy and hydrosulfide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its capacity to modulate the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
8-Methoxy-5,6-dihydrobenzo(h)quinazolin-2-yl hydrosulfide can be compared with other benzoquinazoline derivatives, such as:
5,6-Dihydrobenzo(h)quinazolin-2-yl hydrosulfide: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
8-Methoxybenzo(h)quinazolin-2-yl hydrosulfide: Similar structure but without the dihydro component, potentially affecting its stability and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
14623-50-8 |
|---|---|
Fórmula molecular |
C13H12N2OS |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
8-methoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C13H12N2OS/c1-16-10-4-5-11-8(6-10)2-3-9-7-14-13(17)15-12(9)11/h4-7H,2-3H2,1H3,(H,14,15,17) |
Clave InChI |
PDISGGBCQGIDEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(CC2)C=NC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

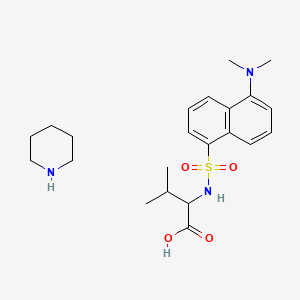
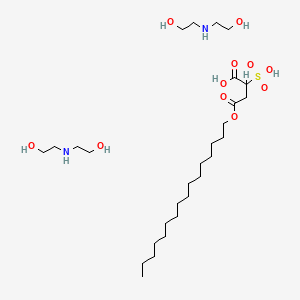





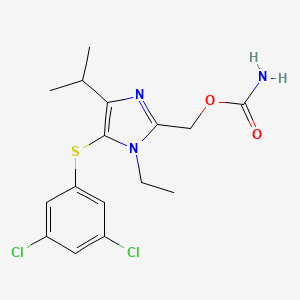
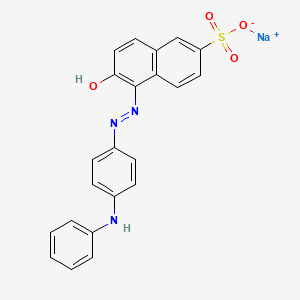
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
